molecular formula C15H22N2O2 B7635961 N-[2-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]acetamide

N-[2-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]acetamide

カタログ番号 B7635961
分子量: 262.35 g/mol
InChIキー: WEGZKESSCOWQTL-TXEJJXNPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]acetamide, also known as DMXAA or Vadimezan, is a small molecule that has gained significant attention in the field of cancer research. DMXAA is a potent inducer of tumor necrosis factor-alpha (TNF-α) and has been shown to have anti-tumor activity in preclinical studies.

作用機序

The mechanism of action of N-[2-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]acetamide involves the activation of the STING (stimulator of interferon genes) pathway. N-[2-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]acetamide binds to cyclic GMP-AMP synthase (cGAS), which then produces cyclic GMP-AMP (cGAMP). cGAMP binds to STING, leading to the activation of the TBK1-IRF3 pathway and the production of type I interferons and other pro-inflammatory cytokines, including TNF-α.
Biochemical and Physiological Effects:
N-[2-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]acetamide has been shown to induce TNF-α production in tumor cells, leading to tumor cell death. It has also been shown to have anti-angiogenic effects, which can inhibit tumor growth. In addition, N-[2-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]acetamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models. N-[2-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]acetamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.

実験室実験の利点と制限

One advantage of N-[2-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]acetamide is its potent anti-tumor activity in preclinical models. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy. However, N-[2-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]acetamide has some limitations for lab experiments. It has a short half-life in vivo, which makes it difficult to study its pharmacokinetics. In addition, N-[2-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]acetamide has a narrow therapeutic window, which may limit its clinical use.

将来の方向性

There are several future directions for research on N-[2-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]acetamide. One area of research is the development of more potent and selective STING agonists. Another area of research is the optimization of the pharmacokinetics of N-[2-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]acetamide to improve its efficacy and reduce its toxicity. In addition, N-[2-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]acetamide may have potential applications in the treatment of inflammatory diseases, and further research is needed to explore this possibility. Finally, the combination of N-[2-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]acetamide with other cancer therapies, such as immunotherapy, may enhance its anti-tumor activity and improve patient outcomes.

合成法

The synthesis of N-[2-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]acetamide involves a multistep process that starts with the reaction of 2,6-dimethylmorpholine with benzyl bromide to form 2-benzyl-2,6-dimethylmorpholine. This compound is then reacted with 2-bromoacetophenone to form N-[2-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]acetamide, which is the final product. The overall yield of this synthesis is approximately 40%.

科学的研究の応用

N-[2-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]acetamide has been extensively studied for its anti-tumor activity in preclinical studies. It has been shown to induce TNF-α production in tumor cells, leading to tumor cell death. N-[2-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]acetamide has also been shown to have anti-angiogenic effects, which can inhibit tumor growth. In addition, N-[2-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]acetamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.

特性

IUPAC Name

N-[2-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-11-8-17(9-12(2)19-11)10-14-6-4-5-7-15(14)16-13(3)18/h4-7,11-12H,8-10H2,1-3H3,(H,16,18)/t11-,12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGZKESSCOWQTL-TXEJJXNPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC=CC=C2NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CC2=CC=CC=C2NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。